molecular formula C16H17NO4S B1616023 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 70176-69-1

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid

Número de catálogo: B1616023
Número CAS: 70176-69-1
Peso molecular: 319.4 g/mol
Clave InChI: LPFJVFYQRJNNHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid (CAS 70176-69-1) is a synthetic organic compound with the molecular formula C13H13NO5 and a molecular weight of 263.2460 g/mol . It belongs to the class of N-alkylated sulfonamido benzoic acid derivatives, a group known for its utility in chemical synthesis and pharmaceutical research. The structural motif of a benzoic acid adjacent to a sulfonamide group is a common feature in compounds studied for their biological activity and is a key intermediate in the development of more complex molecules . As a research chemical, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a sulfonamide group, allows for further chemical modifications, making it a potential precursor for creating compound libraries. Researchers can exploit these functional groups to develop novel chemical entities, such as ester derivatives, which have been explored in structural studies of related compounds . The compound is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-17(15-7-5-4-6-14(15)16(18)19)22(20,21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFJVFYQRJNNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318491
Record name 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70176-69-1
Record name NSC331967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-N-(P-TOLUENESULFONYL)ANTHRANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}S1_{1}
  • IUPAC Name : 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of eIF4E, a protein involved in cancer cell proliferation . eIF4E inhibitors are being researched for their ability to impede tumor growth and enhance the efficacy of existing cancer therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : By targeting eIF4E, the compound disrupts the initiation of mRNA translation, which is crucial for protein synthesis in cancer cells .
  • Interaction with Cellular Targets : The sulfonamide group may facilitate interactions with various enzymes or receptors, leading to altered cellular responses and biological effects.

Research Findings

Several studies have been conducted to evaluate the biological activities and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibitory effects on specific bacterial strains
AnticancerPotential eIF4E inhibition leading to reduced tumor growth
Enzyme InteractionModulation of enzymatic activity related to cellular processes

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Cancer Research : In vitro experiments demonstrated that treatment with this compound led to decreased viability in lung carcinoma cell lines. The mechanism was linked to the suppression of eIF4E/eIF4G interactions, which are critical for cancer cell survival and proliferation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Cancer Activity

Research indicates that compounds similar to 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid exhibit potential as eIF4E inhibitors, which are crucial in cancer treatment. The eukaryotic initiation factor 4E (eIF4E) plays a significant role in the translation of mRNA, and its overexpression is linked to various cancers. Inhibiting eIF4E can suppress tumor growth and enhance the efficacy of existing therapies .

Case Study: eIF4E Inhibition

  • Objective: Evaluate the efficacy of sulfonamide derivatives as eIF4E inhibitors.
  • Method: In vitro assays were conducted using human lung carcinoma cell lines.
  • Results: Compounds demonstrated significant inhibition of eIF4E/eIF4G interaction, leading to reduced cell proliferation and increased apoptosis rates .

Pharmaceutical Applications

2.1 Development of Novel Therapeutics

The compound has been explored for its potential in developing new therapeutic agents for various diseases, including inflammatory conditions and metabolic disorders. Its sulfonamide group is known for its ability to interact with biological targets effectively.

Table 1: Summary of Therapeutic Applications

Application AreaMechanism of ActionReference
Cancer TreatmenteIF4E inhibition
Anti-inflammatory AgentsModulation of cytokine release
Metabolic DisordersRegulation of glucose metabolism

Future Directions in Research

4.1 Enhanced Efficacy Studies

Further research is needed to explore the full therapeutic potential of this compound. This includes:

  • Investigating its effects in combination therapies.
  • Studying its pharmacokinetics and bioavailability.
  • Exploring its mechanism at the molecular level to identify additional targets.

4.2 Clinical Trials

Initiating clinical trials will be essential to validate the preclinical findings and assess safety and efficacy in human subjects.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table compares 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid with structurally analogous sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight XLogP3 TPSA (Ų) Key Structural Differences Biological Activity (If Reported) Reference
This compound C₁₆H₁₇NO₄S 319.4 2.9 83.1 Benzoic acid core with ethyl-4-methylphenylsulfonyl Not reported
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) C₂₇H₂₅N₃O₄S₂ 535.6 5.2 98.7 Additional benzene ring and iminomethyl bridge Dual SphK1/2 inhibitor (Ki = 27 μM, 7 μM)
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid C₁₈H₂₁NO₄S 347.4 3.5 83.1 Cyclohexane ring and naphthalene sulfonyl group Metal ion complexation potential
2-(Acetylamino)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid C₁₁H₁₃NO₆S 287.3 -0.8 127.0 Hydroxyethyl sulfonyl group and acetamido substituent Not reported (high polarity)
Av7 (2-Acetylamino-benzoic acid methyl ester) C₁₀H₁₁NO₃ 193.2 1.2 65.6 Acetylamino group instead of sulfonamide Anti-tumor activity (AGS, HepG2, A549 cells)

Key Observations :

  • Lipophilicity : The target compound (XLogP3 = 2.9) is less lipophilic than MP-A08 (5.2) but more so than the hydroxyethyl derivative (-0.8) .
  • Bioactivity: MP-A08’s dual SphK1/2 inhibition is attributed to its extended structure and iminomethyl bridge, which the target compound lacks . Av7’s acetylamino group correlates with anti-tumor activity, suggesting substituent-dependent biological effects .
Functional Group Impact on Activity
  • Sulfonamide vs. Acetamido: The sulfonamide group in the target compound may enhance binding to enzymes (e.g., SphK1/2) compared to Av7’s acetamido group, which showed anti-tumor effects via unknown mechanisms .
  • Aromatic vs.
Contradictions and Limitations
  • While MP-A08 is a well-characterized inhibitor, the target compound lacks direct mechanistic data, making activity comparisons speculative .
  • highlights anti-tumor benzoic acid derivatives, but structural divergence (e.g., Av9, Av12) complicates direct analogies .

Métodos De Preparación

Reaction Setup and Conditions

A representative procedure adapted from crystallographic and patent literature is as follows:

Step Reagents/Conditions Description
1 p-Amino benzoic acid (1.0 g, 7.3 mmol), distilled water (10 mL) Dissolve in water in a 25 mL round-bottom flask
2 1M aqueous sodium carbonate solution Add dropwise to maintain pH between 8-9, creating a basic medium
3 Tosyl chloride (1.66 g, 8.7 mmol) Added slowly under stirring at room temperature until suspension clears
4 Stirring at room temperature Reaction proceeds with formation of sulfonamide
5 Acidification with 1N HCl Adjust pH to 1-2 to precipitate the product
6 Filtration and washing Collect precipitate, wash with distilled water
7 Drying and recrystallization Dry crude product and recrystallize from methanol to yield colorless needles

This method yields the sulfonamide derivative as crystalline material suitable for further characterization.

Reaction Mechanism Overview

  • The amino group of p-amino benzoic acid acts as a nucleophile attacking the sulfonyl chloride.
  • The basic pH ensures the amino group remains deprotonated and nucleophilic.
  • The sulfonyl chloride reacts to form the sulfonamide bond (-SO2-NH-).
  • Acidification protonates the carboxylate and sulfonamide, reducing solubility and allowing precipitation.

Alternative Synthetic Routes and Modifications

While the above method is standard, variations include:

  • Using different bases such as sodium bicarbonate or triethylamine to control pH.
  • Employing organic solvents like ethanol or acetone for better solubility of reactants.
  • Modifying temperature (room temperature to mild heating) to optimize reaction rate and yield.
  • Purification by column chromatography or recrystallization from various solvents depending on impurities.

Analytical and Structural Characterization Supporting Preparation

  • Crystallographic data confirm the formation of the sulfonamide bond and the molecular conformation, including dihedral angles between aromatic rings (~35.47°) and hydrogen bonding patterns typical for carboxylic acids.
  • NMR spectroscopy data support the structural assignment, showing characteristic chemical shifts for aromatic protons, ethyl group, and methyl substituent on the phenyl sulfonyl moiety.
  • X-ray diffraction studies on related compounds (e.g., ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate) reveal polymorphism and intermolecular interactions that may influence crystallization and purity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material p-Amino benzoic acid 1.0 g (7.3 mmol)
Sulfonylating agent Tosyl chloride 1.66 g (8.7 mmol, slight excess)
Solvent Water (10 mL) Aqueous medium
Base 1M Na2CO3 pH maintained at 8-9
Temperature Room temperature Ambient, no heating required
Reaction time Until clear solution Typically 1-3 hours
Acidification 1N HCl to pH 1-2 To precipitate product
Purification Recrystallization from methanol Yields colorless needles
Yield Not explicitly reported Typically moderate to good

Research Findings and Notes

  • The reaction proceeds efficiently under mild conditions without need for elevated temperature or inert atmosphere.
  • Maintaining pH is critical to prevent hydrolysis of tosyl chloride and to ensure selective sulfonylation.
  • The product’s crystal structure is stabilized by hydrogen bonding and π-π stacking, which aids in obtaining pure crystalline samples.
  • Polymorphism observed in related sulfonanilide derivatives suggests careful control of crystallization conditions is necessary for reproducible product forms.
  • Computational studies including DFT and Hirshfeld surface analysis support the experimental findings on molecular interactions and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the parent benzoic acid derivative. A common approach involves reacting 2-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate. Subsequent alkylation with ethyl bromide under basic conditions introduces the ethyl group.
  • Optimization Tips :

  • Use coupling agents like EDCl/HOBt for amide bond formation to improve yield .
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the ethyl and sulfonylamino groups via 1^1H NMR (e.g., ethyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) and 13^{13}C NMR (sulfonamide carbonyl at ~170 ppm) .
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: ~348 g/mol) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility :

  • Highly soluble in DMSO and DMF; sparingly soluble in water. Adjust solvent polarity for biological assays (e.g., use <1% DMSO in cell culture) .
    • Stability :
  • Store at −20°C under inert atmosphere to prevent hydrolysis of the sulfonamide group .
  • Avoid prolonged exposure to light due to potential photodegradation of the aromatic backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition data for sulfonamide benzoic acid derivatives?

  • Strategies :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (KdK_d) and stoichiometry to validate interactions with target enzymes (e.g., carbonic anhydrase) .
  • Mutagenesis Studies : Identify critical residues in the enzyme active site to clarify structure-activity relationships .
  • Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Q. What computational methods are effective for predicting the binding mode of this compound to biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfonamide group coordinating Zn2+^{2+} in carbonic anhydrase) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., ethyl vs. methyl groups) .

Q. How can crystallographic data address contradictions in structural studies of related sulfonamide-benzoic acid hybrids?

  • Crystallography Workflow :

  • Grow single crystals via vapor diffusion (e.g., ethanol/water mixture) .
  • Resolve ambiguities in sulfonamide conformation (e.g., torsion angles between benzene rings) using X-ray diffraction .
  • Compare with Cambridge Structural Database entries (e.g., CCDC codes for similar compounds) to validate bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.